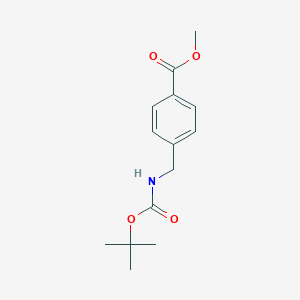

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPLKASYJHMKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557577 | |

| Record name | Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-96-2 | |

| Record name | Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a reliable and high-yielding synthetic pathway to Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, a valuable building block in medicinal chemistry and pharmaceutical development. The presented route starts from the commercially available 4-(Aminomethyl)benzoic acid and proceeds through a two-step sequence involving amine protection followed by esterification.

This document furnishes detailed experimental protocols, quantitative data summarized in tabular format, and a logical workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with 4-(Aminomethyl)benzoic acid. The initial step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The subsequent step is the esterification of the carboxylic acid functionality to its corresponding methyl ester.

Logical Workflow of the Synthesis

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, a key intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, spectroscopic data, and a representative synthetic protocol.

Core Chemical Properties

This compound, with the CAS Number 120157-96-2, is a white to off-white solid compound.[1] It is a derivative of methyl 4-(aminomethyl)benzoate where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is common in multi-step organic syntheses to prevent unwanted side reactions of the amine functionality.

Physicochemical Data

While specific experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently available in the public domain, the fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 120157-96-2 | [2] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][3] |

| Molecular Weight | 265.30 g/mol | [3] |

| Appearance | Solid | [1] |

| IUPAC Name | methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of structurally similar compounds such as methyl benzoate and other substituted benzoates, the expected characteristic signals are outlined below.[7][8][9][10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance):

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-2, H-6) | ~7.9-8.1 | Doublet |

| Aromatic Protons (H-3, H-5) | ~7.2-7.4 | Doublet |

| Methylene Protons (-CH₂-) | ~4.3 | Doublet |

| Amine Proton (-NH-) | ~5.0 | Triplet (broad) |

| Methyl Protons (-OCH₃) | ~3.9 | Singlet |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.5 | Singlet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (Ester) | ~167 |

| Carbonyl Carbon (Boc) | ~156 |

| Quaternary Carbon (Aromatic, C-1) | ~144 |

| Quaternary Carbon (Aromatic, C-4) | ~129 |

| Aromatic Carbons (C-2, C-6) | ~130 |

| Aromatic Carbons (C-3, C-5) | ~127 |

| Quaternary Carbon (tert-Butyl) | ~80 |

| Methylene Carbon (-CH₂-) | ~45 |

| Methyl Carbon (-OCH₃) | ~52 |

| tert-Butyl Methyl Carbons | ~28 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-(aminomethyl)benzoic acid. The general methodology involves the esterification of the carboxylic acid followed by the protection of the amino group.

Synthesis of Methyl 4-(aminomethyl)benzoate

The first step is the Fischer esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst.

Materials:

-

4-(aminomethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 4-(aminomethyl)benzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension while cooling in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude methyl 4-(aminomethyl)benzoate, which can be further purified by recrystallization or column chromatography.

Boc Protection of Methyl 4-(aminomethyl)benzoate

The second step involves the protection of the amino group of methyl 4-(aminomethyl)benzoate using di-tert-butyl dicarbonate (Boc₂O).[13]

Materials:

-

Methyl 4-(aminomethyl)benzoate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or another suitable base

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve methyl 4-(aminomethyl)benzoate in dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Add a slight excess of triethylamine to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualizations

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

References

- 1. Methyl 4-((tert-butoxycarbonylamino) methyl)benzoate [cymitquimica.com]

- 2. CAS#:120157-96-2 | METHYL 4-((TERT-BUTOXYCARBONYLAMINO)METHYL)BENZOATE | Chemsrc [chemsrc.com]

- 3. Methyl 4-((((1,1-dimethylethoxy)carbonyl)amino)methyl)benzoate | C14H19NO4 | CID 14221817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 4-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR spectrum [chemicalbook.com]

- 10. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]

- 11. Methyl 4-aminobenzoate(619-45-4) 1H NMR [m.chemicalbook.com]

- 12. Methyl 4-methylbenzoate(99-75-2) 13C NMR [m.chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 120157-96-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a Boc-protected amine and a methyl ester. This structure makes it an ideal component for introducing a linker in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 120157-96-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][4] |

| Molecular Weight | 265.30 g/mol | [1][2] |

| IUPAC Name | methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | [1] |

| Synonyms | Methyl 4-(Boc-aminomethyl)benzoate, 4-(tert-butoxycarbonylamino-methyl)-benzoic acid methyl ester | [1][4] |

| Appearance | Solid (Predicted) | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | General chemical knowledge |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 4-(aminomethyl)benzoic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: A Representative Synthesis

This protocol is a representative method based on established procedures for Fischer esterification and Boc protection of similar substrates.

Step 1: Synthesis of Methyl 4-(aminomethyl)benzoate

-

Reaction: Fischer Esterification

-

Materials:

-

4-(aminomethyl)benzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.

-

Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(aminomethyl)benzoate. This intermediate can be used in the next step with or without further purification.[5][6][7][8][9]

-

Step 2: Synthesis of this compound

-

Reaction: Boc Protection

-

Materials:

-

Methyl 4-(aminomethyl)benzoate (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or another suitable base

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

-

Procedure:

-

Dissolve methyl 4-(aminomethyl)benzoate (1.0 eq) in anhydrous dichloromethane or THF.

-

Add triethylamine (1.1-1.5 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[10][11]

-

Synthesis Workflow Diagram

Caption: A two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~7.9 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.0 (br s, 1H, NH), ~4.3 (d, 2H, CH₂), ~3.9 (s, 3H, OCH₃), ~1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm) ~167 (C=O, ester), ~156 (C=O, carbamate), ~144 (Ar-C), ~129 (Ar-CH), ~128 (Ar-C), ~127 (Ar-CH), ~80 (quaternary C of Boc), ~52 (OCH₃), ~45 (CH₂), ~28 (C(CH₃)₃) |

| FT-IR | ν (cm⁻¹) ~3350 (N-H stretch), ~2970 (C-H stretch), ~1720 (C=O stretch, ester), ~1690 (C=O stretch, carbamate), ~1250, ~1160 (C-O stretch) |

| Mass Spec. | Expected [M+Na]⁺ at m/z 288.12 |

Applications in Drug Discovery and Development

This compound is a valuable linker precursor in the synthesis of PROTACs.[12][13] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[14]

The Boc-protected amine of this compound allows for controlled, sequential coupling reactions. The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for attachment to a POI ligand, while the Boc group can be deprotected to reveal a primary amine for conjugation to an E3 ligase ligand. This versatility makes it a key component in the construction of PROTACs with diverse architectures.

PROTAC Assembly Workflow

Caption: General workflow for PROTAC synthesis.

The structural rigidity of the benzene ring in this linker can influence the conformational flexibility of the resulting PROTAC, which is a critical factor for efficient ternary complex formation between the POI and the E3 ligase. Researchers can leverage this building block to systematically explore the impact of linker length and rigidity on PROTAC efficacy.

Safety and Handling

Detailed toxicology data for this compound is not publicly available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules, most notably PROTACs. Its bifunctional nature, with orthogonally protected functional groups, allows for controlled and sequential synthesis. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]

- 3. CAS#:120157-96-2 | METHYL 4-((TERT-BUTOXYCARBONYLAMINO)METHYL)BENZOATE | Chemsrc [chemsrc.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]

- 8. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]

- 9. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

Spectroscopic and Synthetic Profile of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, a key intermediate in various chemical and pharmaceutical applications. This document is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing key procedural workflows.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 8.03 (d, J = 8.4 Hz, 2H) | 166.9 |

| 7.45 (d, J = 8.3 Hz, 2H) | 154.7 |

| 4.47 (dd, J = 10.5, 2.8 Hz, 1H) | 144.4 |

| 4.15 – 3.96 (m, 3H) | 129.9 |

| 3.91 (s, 3H) | 126.1 |

| 3.68 (td, J = 11.7, 2.8 Hz, 1H) | 80.5 |

| 3.14 – 2.98 (m, 1H) | 77.5 |

| 2.86 – 2.71 (m, 1H) | 66.9 |

| 1.48 (s, 9H) | 52.3 |

| 50.1 | |

| 43.2 | |

| 28.5 |

Table 2: Mass Spectrometry (MS) Data

| Technique | Value |

| High-Resolution Mass Spectrometry (HRMS-FD+) | m/z [M]⁺ Calcd for C₁₄H₁₉NO₄: 265.1314; Found: 265.1314 |

Experimental Protocols

The following protocols are based on established synthetic and analytical procedures.

Synthesis of this compound[1]

This procedure outlines a general method for the synthesis of the title compound from methyl 4-bromobenzoate and (tert-butoxycarbonyl)glycine.

Materials:

-

Methyl 4-bromobenzoate

-

(tert-butoxycarbonyl)glycine

-

Phthalimide

-

Cesium carbonate (Cs₂CO₃)

-

Graphitic carbon nitride (g-CN) photocatalyst

-

NiBr₂·glyme

-

4,4'-diphenyl-2,2'-bipyridine

-

Degassed, dry acetonitrile

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add methyl 4-bromobenzoate (0.2 mmol, 1.0 equiv), (tert-butoxycarbonyl)glycine (0.3 mmol, 1.5 equiv), phthalimide (0.2 mmol, 1.0 equiv), and Cs₂CO₃ (0.3 mmol, 1.5 equiv).

-

Add the g-CN photocatalyst (10 mg), NiBr₂·glyme (3.1 mg, 10 µmol, 5 mol %), and 4,4'-diphenyl-2,2'-bipyridine (4.6 mg, 15 µmol, 7.5 mol %).

-

Dissolve the mixture in 1 mL of degassed, dry acetonitrile to achieve a final concentration of 0.05 M.

-

Stir the vial and irradiate in a photochemical reactor for the required time, maintaining the temperature at approximately 43 °C.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Transfer the mixture to a centrifuge vial and centrifuge for 8 minutes at 4000 rpm.

-

Remove the supernatant and wash the sediment with EtOAc, followed by another centrifugation step.

-

Combine the supernatants and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for chemical synthesis and subsequent spectroscopic analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a typical Boc-protection and subsequent deprotection reaction sequence, which is relevant to the chemistry of the title compound.

A Comprehensive Technical Guide on Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of key chemical intermediates is paramount. Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is a significant building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its fundamental properties and outlines a standard experimental protocol for its synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and spectroscopic analysis.

| Identifier | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][2] |

| Molecular Weight | 265.30 g/mol | [2] |

| IUPAC Name | methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | [2] |

| CAS Number | 120157-96-2 |

Synthesis Protocol

The following section details a common laboratory procedure for the synthesis of this compound. This protocol is designed to be reproducible and scalable for research purposes.

Objective: To synthesize this compound from methyl 4-(aminomethyl)benzoate.

Materials:

-

Methyl 4-(aminomethyl)benzoate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-(aminomethyl)benzoate hydrochloride in dichloromethane (DCM).

-

Base Addition: Cool the solution in an ice bath and add triethylamine (Et₃N) dropwise. This will neutralize the hydrochloride salt and liberate the free amine.

-

Protection Step: While stirring, add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture. The Boc₂O will react with the primary amine to form the tert-butoxycarbonyl (Boc) protected amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Logical Workflow of Synthesis

The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the key steps in this process.

References

A Technical Guide to the Solubility of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, a key intermediate in various synthetic organic chemistry processes, particularly within the pharmaceutical industry. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document provides a comprehensive overview of established methodologies for determining the solubility of such compounds in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to conduct their own solubility assessments. This guide covers the principles of solubility, detailed experimental protocols, and data presentation strategies, alongside a discussion of high-throughput screening methods relevant to the drug discovery pipeline.

Introduction

This compound (C₁₄H₁₉NO₄, Molar Mass: 265.3050 g/mol ) is a solid organic compound.[1] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes. Solubility is a critical parameter in the early stages of drug discovery and development, influencing factors such as reaction kinetics, yield, and bioavailability of final active pharmaceutical ingredients (APIs).[2] Low solubility can lead to challenges in handling, unreliable results in in-vitro testing, and potential for poor bioavailability.[2][3]

This guide will focus on the practical aspects of determining the solubility of compounds like this compound, providing a framework for generating reliable and reproducible data.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The process of dissolution involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.

Several factors can influence the measured solubility of a compound:

-

Temperature: The solubility of most solids increases with temperature.[4]

-

Solvent Polarity: A solute will have higher solubility in a solvent with a similar polarity.

-

Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

-

Purity of the Compound: Impurities can affect the measured solubility.

Experimental Protocols for Solubility Determination

This method is widely regarded as the most reliable for measuring solubility.[5][7]

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or thermomixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent.[5] It is crucial to ensure there is undissolved solid present to confirm saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The mixtures should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.[5] Alternatively, the samples can be centrifuged to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of the compound in the diluted sample using a pre-calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[7]

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

A modified version of this method involves heating to accelerate dissolution, followed by cooling and seeding to promote equilibration, which can shorten the required time.[8]

In early drug discovery, kinetic solubility is often measured as it is faster and more amenable to high-throughput formats.[2] This method typically involves dissolving the compound in dimethyl sulfoxide (DMSO) first.[2][9]

Objective: To rapidly assess the solubility of a compound from a DMSO stock solution.

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 20 mM).[2]

-

Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer or organic solvent in a microtiter plate.[2]

-

Precipitation Observation: The formation of a precipitate is monitored. This can be done visually or using automated methods like laser nephelometry or turbidimetry, which measure light scattering from insoluble particles.[3][9]

-

Solubility Estimation: The solubility is estimated as the concentration at which precipitation is first observed.

It's important to note that kinetic solubility can sometimes overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[5]

Data Presentation

When reporting solubility data, it is essential to be clear and concise. A tabular format is highly recommended for easy comparison of solubility across different solvents.

Table 1: Template for Reporting Experimentally Determined Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value | Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

- 1. Methyl 4-((tert-butoxycarbonylamino) methyl)benzoate [cymitquimica.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. solvescientific.com.au [solvescientific.com.au]

- 4. youtube.com [youtube.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: A Technical Guide to Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is a bifunctional molecule that has emerged as a valuable building block in the intricate field of organic synthesis. Its unique structure, featuring a Boc-protected amine and a methyl ester attached to a central benzene ring, offers chemists a versatile scaffold for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide provides an in-depth analysis of its synthesis, properties, and applications, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol . Its structure combines the stability of the tert-butoxycarbonyl (Boc) protecting group with the reactivity of the methyl ester, making it an ideal intermediate for multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.31 g/mol | |

| Appearance | Solid | |

| Purity | Typically >98% | |

| InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |

| InChIKey | UDPLKASYJHMKIP-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC |

Table 1: Physicochemical Properties of this compound.

| Technique | Methyl 4-aminobenzoate |

| ¹H NMR (CDCl₃) | δ 7.86 (d, J = 8.6 Hz, 2H), 6.65 (d, J = 8.6 Hz, 2H), 4.08 (s, 2H, NH₂), 3.87 (s, 3H, CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ 167.3, 151.0, 131.8, 119.9, 113.9, 51.7 ppm |

| Melting Point | 110-111 °C |

Table 2: Spectroscopic and Physical Data for the Precursor, Methyl 4-aminobenzoate.

Synthesis of the Building Block

The synthesis of this compound is a two-step process starting from 4-(aminomethyl)benzoic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group.

Synthesis of the Target Building Block.

Step 1: Esterification of 4-(aminomethyl)benzoic acid

The initial step is the esterification of the carboxylic acid functionality of 4-(aminomethyl)benzoic acid to form methyl 4-(aminomethyl)benzoate. This is typically achieved through a Fischer esterification reaction.

Experimental Protocol:

-

Suspend 4-(aminomethyl)benzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield methyl 4-(aminomethyl)benzoate. A patent for this process reports yields of 88-89%.[1]

| Reactant | Moles | Molar Mass ( g/mol ) | Amount |

| 4-(Aminomethyl)benzoic acid | 1 eq | 151.16 | - |

| Methanol | Excess | 32.04 | - |

| Acid Catalyst | Catalytic | - | - |

Table 3: Reactants for the Synthesis of Methyl 4-(aminomethyl)benzoate.

Step 2: Boc Protection of Methyl 4-(aminomethyl)benzoate

The second step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that renders the amine unreactive towards many reagents, allowing for selective transformations at other parts of the molecule.

Experimental Protocol:

-

Dissolve methyl 4-(aminomethyl)benzoate in a suitable solvent, such as a mixture of water and tetrahydrofuran (THF) or acetonitrile.

-

Add a base (e.g., sodium bicarbonate or triethylamine) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound. The process generally achieves high yields.

| Reactant | Moles | Molar Mass ( g/mol ) | Amount |

| Methyl 4-(aminomethyl)benzoate | 1 eq | 165.19 | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1-1.5 eq | 218.25 | - |

| Base (e.g., NaHCO₃) | 1.5-2 eq | 84.01 | - |

Table 4: Reactants for the Synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the protected amine and the ester functionality makes this compound a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors.

Synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

One notable application of a structurally similar building block, 4-amino-3-chlorobenzoate ester, is in the synthesis of novel Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The general synthetic strategy involves the elaboration of the core structure to introduce functionalities that can interact with the active site of the EGFR kinase.

A plausible synthetic route starting from this compound would involve the following key transformations:

-

Deprotection of the Boc group: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine.

-

Amide bond formation or other C-N bond forming reactions: The liberated amine can then be coupled with various carboxylic acids or other electrophiles to introduce diverse side chains.

-

Modification of the methyl ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization.

This modular approach allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Synthetic approach to EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways ultimately promote cell growth, proliferation, and survival.

Small molecule inhibitors synthesized using the title building block can be designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling can lead to the induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

EGFR Signaling Pathway and Inhibition.

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile tool for the construction of complex organic molecules. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it particularly valuable in the field of drug discovery for the development of targeted therapies, such as kinase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and inspire the development of novel synthetic methodologies and therapeutic agents.

References

An In-depth Technical Guide to Boc-Protected Aminobenzoates for Researchers, Scientists, and Drug Development Professionals

Introduction: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of pharmaceuticals and peptide-based therapeutics. Its widespread use stems from its ability to be introduced under mild conditions, its stability across a range of chemical transformations, and its clean, acid-labile removal. This technical guide provides a comprehensive overview of Boc-protected aminobenzoates, a critical class of building blocks in drug discovery. We will delve into the synthesis, deprotection, and detailed spectroscopic characterization of ortho-, meta-, and para-Boc-aminobenzoates, presenting quantitative data, experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthesis of Boc-Protected Aminobenzoates

The most common and efficient method for the N-protection of aminobenzoic acids is the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), in the presence of a suitable base. The choice of solvent and base can be adapted to the specific substrate and desired reaction conditions.

General Experimental Protocol for Boc Protection

Materials:

-

Aminobenzoic acid (ortho, meta, or para)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or a mixture of water and acetone

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of the aminobenzoic acid in a suitable solvent such as THF or a 9:1 mixture of water and acetone.

-

Add 1.1 to 1.5 equivalents of a base, such as sodium bicarbonate or triethylamine, to the solution and stir until it is completely dissolved.

-

To the stirring mixture, add 1.1 equivalents of Boc anhydride (Boc₂O) portion-wise.

-

Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, if an organic solvent was used, it should be removed under reduced pressure.

-

The aqueous residue is then acidified to a pH of 2-3 using a 1M HCl solution, which will precipitate the Boc-protected aminobenzoic acid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

-

If the product does not precipitate, the aqueous layer can be extracted with an organic solvent like dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.

Boc Protection Workflow

Caption: Workflow for the synthesis of Boc-protected aminobenzoates.

Deprotection of Boc-Protected Aminobenzoates

The removal of the Boc group is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and tert-butanol (which can further eliminate to isobutylene). Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents for this transformation.

General Experimental Protocol for Boc Deprotection

Materials:

-

Boc-protected aminobenzoic acid

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure using TFA:

-

Dissolve the Boc-protected aminobenzoic acid in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.[1]

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to obtain the deprotected aminobenzoic acid.[1]

Procedure using HCl in Dioxane:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC. Upon completion, the product often precipitates as the hydrochloride salt.

-

The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Boc Deprotection Workflow

Caption: Workflow for the deprotection of Boc-protected aminobenzoates.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the ortho-, meta-, and para- isomers of Boc-protected aminobenzoic acid. This data is essential for reaction monitoring, quality control, and structural elucidation.

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Boc (s, 9H) | Aromatic Protons | NH (s, 1H) | COOH (s, 1H) |

| Boc-2-aminobenzoic acid | ~1.52 | ~7.0-8.1 (m, 4H) | ~9.8 | ~13.0 |

| Boc-3-aminobenzoic acid | ~1.51 | ~7.3-8.0 (m, 4H) | ~9.7 | ~13.0 |

| Boc-4-aminobenzoic acid | ~1.50 | ~7.5-7.9 (d, 4H) | ~9.9 | ~12.8 |

¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

| Compound | Boc (C(CH₃)₃) | Boc (C(CH₃)₃) | Boc (C=O) | Aromatic Carbons | Carboxylic Carbon (C=O) |

| Boc-2-aminobenzoic acid | ~28.3 | ~80.5 | ~152.5 | ~118-141 | ~170.0 |

| Boc-3-aminobenzoic acid | ~28.3 | ~80.6 | ~152.8 | ~118-140 | ~167.0 |

| Boc-4-aminobenzoic acid | ~28.2 | ~80.4 | ~152.9 | ~117-143 | ~166.8 |

FTIR Spectroscopic Data (Wavenumber in cm⁻¹)

| Functional Group | Vibrational Mode | Boc-2-aminobenzoic acid | Boc-3-aminobenzoic acid | Boc-4-aminobenzoic acid |

| N-H | Stretching | ~3350 | ~3360 | ~3370 |

| C-H (Boc) | Stretching | ~2980 | ~2980 | ~2980 |

| C=O (Carboxylic Acid) | Stretching | ~1685 | ~1690 | ~1695 |

| C=O (Boc Carbamate) | Stretching | ~1710 | ~1715 | ~1720 |

| C-N | Stretching | ~1240 | ~1230 | ~1250 |

| O-H (Carboxylic Acid) | Stretching (broad) | ~2500-3300 | ~2500-3300 | ~2500-3300 |

Mass Spectrometry Data

In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), Boc-protected aminobenzoates will primarily show the protonated molecule [M+H]⁺. A characteristic fragmentation pattern is the loss of the Boc group (100.05 Da) or isobutylene (56.11 Da).

| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| Boc-aminobenzoic acids | C₁₂H₁₅NO₄ | 237.25 | 238.10 | 182.05 ([M+H-C₄H₈]⁺), 138.05 ([M+H-Boc]⁺) |

Applications in Drug Development

Boc-protected aminobenzoates are versatile building blocks in the synthesis of a wide array of pharmaceutical compounds. Their dual functionality, possessing both a protected amine and a carboxylic acid, allows for selective chemical modifications.

-

Peptide Synthesis: They can be incorporated into peptide chains, where the aminobenzoic acid moiety acts as a rigid spacer or a scaffold to mimic peptide turns.

-

Combinatorial Chemistry: The ease of their synthesis and subsequent deprotection makes them ideal for the generation of compound libraries for high-throughput screening.

-

Synthesis of Heterocycles: The amino and carboxyl groups can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, derivatives of Boc-aminobenzoates can serve as stable linkers between the targeting moiety and the cytotoxic payload.

Conclusion

This technical guide has provided a detailed overview of the synthesis, deprotection, and spectroscopic characterization of Boc-protected aminobenzoates. The presented data and protocols offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of the chemistry and analytical properties of these key building blocks is essential for the efficient and successful synthesis of novel therapeutic agents. The provided workflows and data tables are intended to streamline experimental design and aid in the unambiguous identification and characterization of these important synthetic intermediates.

References

An In-depth Technical Guide to Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, a key building block in modern peptide synthesis. It details its chemical properties, synthesis, and application as a versatile safety-catch linker in solid-phase peptide synthesis (SPPS), enabling the efficient production of C-terminally modified peptides.

Introduction

This compound is a bifunctional molecule that serves as a valuable tool in peptide chemistry. Its structure incorporates a Boc-protected amine, which allows for directional coupling, and a methyl ester, which can be saponified to a carboxylic acid for attachment to a solid support. This compound is particularly useful as a precursor for the synthesis of safety-catch linkers, such as the MeDbz (methyl-diaminobenzoyl) linker, which are stable to the conditions of both Fmoc and Boc solid-phase peptide synthesis (SPPS) but can be activated for cleavage under specific conditions.[1][2][3] This dual compatibility offers significant flexibility in the design of synthetic strategies for complex peptides.[1]

The safety-catch approach allows for the assembly of a peptide chain on a solid support using standard Fmoc chemistry.[1][4] The linker remains stable during the repetitive cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling. Once the peptide sequence is complete, the linker can be activated, rendering the peptide-resin bond labile to specific cleavage conditions, which can be orthogonal to the side-chain deprotection strategy. This methodology is particularly advantageous for the synthesis of C-terminally modified peptides, cyclic peptides, and peptide thioesters.[2][3][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [] |

| Molecular Weight | 265.30 g/mol | [] |

| CAS Number | 120157-96-2 | [] |

| Appearance | White solid | [7] |

| Purity | Typically ≥95% | [8] |

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from 4-(aminomethyl)benzoic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid [7]

-

Dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a mixture of deionized water and tetrahydrofuran (THF) (1:1 v/v).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 2 equivalents) to the solution.

-

Adjust the pH of the reaction mixture to approximately 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

After the reaction is complete (monitored by TLC), acidify the solution to a pH of approximately 3 with a 1 M hydrochloric acid solution to precipitate the product.

-

Collect the white solid by filtration, wash with deionized water, and dry under vacuum.

-

Expected yield: 95-98%.[7]

Step 2: Synthesis of this compound [9][10]

-

Suspend the Boc-protected acid from Step 1 (1 equivalent) in a large excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Expected yield: 60-70%.[9]

Application in Solid-Phase Peptide Synthesis

This compound is a precursor to a safety-catch linker that can be immobilized on a solid support for Fmoc-based SPPS. The methyl ester is first saponified to the corresponding carboxylic acid, which is then coupled to an amino-functionalized resin.

Experimental Protocols: SPPS

4.1.1. Preparation of Linker-Functionalized Resin

-

Saponification of the Linker: Dissolve this compound in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete. Acidify the reaction mixture to obtain the carboxylic acid, which can be extracted with an organic solvent.

-

Coupling to Resin: Swell an aminomethyl-functionalized resin (e.g., aminomethyl polystyrene) in dichloromethane (DCM) or N,N-dimethylformamide (DMF). In a separate vessel, pre-activate the saponified linker (1.5-2 equivalents relative to the resin loading) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF. Add the activated linker solution to the swollen resin and agitate for 2-4 hours. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry it under vacuum.

4.1.2. Peptide Synthesis using Fmoc-SPPS

Standard Fmoc-SPPS protocols are used for peptide chain elongation. A typical cycle involves:

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. The coupling reaction is typically allowed to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat the cycle until the desired peptide sequence is assembled.

4.1.3. Linker Activation and Peptide Cleavage

The specific conditions for linker activation and peptide cleavage depend on the exact nature of the safety-catch linker derived from the title compound. For a linker analogous to the Mmsb (2-methoxy-4-methylsulfinylbenzyl) linker, a two-step cleavage protocol is employed.[11]

-

Linker Activation (Reduction): The sulfoxide is reduced to a more acid-labile sulfide. This can be achieved by treating the peptide-resin with a solution of Me₃SiCl and Ph₃P.[11]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[12][13][14] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[13] The cleavage is usually performed for 2-3 hours at room temperature.[12]

Quantitative Data

The efficiency of peptide synthesis using linkers derived from this compound is generally high, with good yields and purities of the final peptides. The following tables summarize typical quantitative data reported for similar safety-catch linker systems.

Table 1: Peptide Synthesis and Cleavage Yields

| Peptide Sequence | Synthesis Scale | Crude Yield (%) | Purified Yield (%) | Reference(s) |

| Conopressin G Analogs | 0.1 mmol | 27 (crude) | 4-29 | [5] |

| GLP-1(7-36) Analogs | 0.1 mmol | 45 (crude) | 22 | [5] |

| Model Heptapeptide | Not specified | 82 (cleavage) | >95 (purity) | [15] |

| Cyclo-GITVIF | Not specified | 93 | 95 (crude purity) | [16] |

Table 2: Purity of Peptides Synthesized

| Peptide | Purity Assessment Method | Crude Purity (%) | Purified Purity (%) | Reference(s) |

| Cyclo-GITVIF | LC-MS | 95 | >98 | [16] |

| Yunnanin C | LC-MS | >80 | >98 | [16] |

| Polymyxin B₃ | HPLC | ~80 | >95 | [15] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of safety-catch linkers used in solid-phase peptide synthesis. Its compatibility with both Fmoc and Boc protection strategies offers significant advantages in the design of synthetic routes for complex peptides. The ability to cleave the final peptide under conditions orthogonal to the side-chain deprotection allows for the efficient synthesis of C-terminally modified peptides, cyclic peptides, and other challenging sequences with high yield and purity. This technical guide provides researchers and drug development professionals with the necessary information to effectively utilize this compound in their peptide synthesis endeavors.

References

- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | 33233-67-9 [chemicalbook.com]

- 8. Methyl 4-(N-Boc-carbamimidoyl)benzoate 95.00% | CAS: 135321-84-5 | AChemBlock [achemblock.com]

- 9. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. peptide.com [peptide.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

Stability and Storage of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate. Due to the limited availability of in-depth, publicly available stability studies on this specific molecule, this guide combines information from chemical suppliers with established chemical principles regarding the tert-butoxycarbonyl (Boc) protecting group to offer best practices for its handling and storage.

Chemical Properties and Structure

This compound is a chemical compound commonly used as a linker in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure consists of a methyl benzoate moiety linked to a Boc-protected aminomethyl group. The stability of this compound is intrinsically linked to the lability of the Boc protecting group.

Recommended Storage Conditions

There are slight variations in the recommended storage temperatures from different commercial suppliers. To ensure the long-term integrity of the compound, it is crucial to consider these recommendations.

| Parameter | Recommendation | Source |

| Temperature | Sealed in dry, room temperature. | Sigma-Aldrich |

| 2-8℃. Keep in a dry area. | Angene Chemical[4], ChemBK[5] | |

| Atmosphere | Store under an inert gas is recommended for long-term stability. | General Best Practice |

Given the potential for hydrolysis of the ester and the lability of the Boc group in the presence of moisture and acid, storage at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) is the most conservative and recommended approach for long-term storage. For short-term use, storage at room temperature in a desiccator may be sufficient.

Chemical Stability and Potential Degradation Pathways

The primary determinant of the chemical stability of this compound is the Boc-protecting group. The Boc group is known to be stable under a variety of conditions but is susceptible to cleavage under acidic conditions.

| Condition | Stability of Boc Group | Expected Impact on the Compound |

| Acidic Conditions | Labile, especially to strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[6][7] | Degradation via cleavage of the Boc group to yield the corresponding primary amine. |

| Basic Conditions | Generally stable.[6] | The ester moiety may be susceptible to hydrolysis under strong basic conditions. |

| Nucleophiles | Generally stable.[6][7] | Minimal degradation expected. |

| Catalytic Hydrogenation | Stable.[6] | The Boc group will remain intact. |

| Light | Generally stable. | No specific light sensitivity is reported, but storage in the dark is a general best practice. |

| Heat | Moderate stability. | Elevated temperatures, especially in the presence of acidic or basic impurities, can accelerate degradation. |

The most probable degradation pathway involves the acid-catalyzed removal of the tert-butoxycarbonyl group to form tert-butanol and carbon dioxide, leaving the free amine.

Experimental Protocols for Stability Assessment

Logical Workflow for Stability Assessment

General Protocol for Forced Degradation Study (Acidic Conditions)

This protocol describes a typical experiment to assess the stability of the compound under acidic stress, which is the most likely degradation pathway.

Objective: To determine the degradation profile of this compound under acidic conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M (for neutralization)

-

HPLC system with a UV detector

-

C18 HPLC column

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Sample Preparation:

-

In a volumetric flask, add a known volume of the stock solution.

-

Add an equal volume of 0.1 M HCl.

-

Dilute with a 50:50 mixture of methanol and water to the final volume.

-

The final concentration of the compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

-

Control Sample Preparation: Prepare a control sample similarly but replace the 0.1 M HCl with water.

-

Incubation: Incubate both the stress and control samples at a controlled temperature (e.g., 40°C).

-

Time-Point Sampling: Withdraw aliquots from both the stress and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Immediately neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH.

-

Analyze the neutralized sample by a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and, if possible, characterize any major degradants using techniques like LC-MS.

-

Summary and Recommendations

While specific, long-term stability data for this compound is not extensively published, its stability profile can be inferred from the known chemistry of the Boc-protecting group.

-

Optimal Storage: For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container under a dry, inert atmosphere.[4][5]

-

Primary Instability: The compound is most susceptible to degradation under acidic conditions , leading to the cleavage of the Boc group.

-

Handling Precautions: Avoid contact with strong acids. Use in a well-ventilated area and avoid the formation of dust.

-

Stability Verification: For critical applications, it is advisable to perform in-house stability testing, particularly if the compound is to be stored for extended periods or used in formulations where it may be exposed to potentially destabilizing conditions. A forced degradation study, as outlined above, can provide valuable insights into its stability profile.

References

Methodological & Application

Application Notes and Protocol for the Boc Protection of Methyl 4-(aminomethyl)benzoate

Introduction

The protection of amine functional groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines. This is attributed to its stability across a wide array of reaction conditions and its straightforward removal under mild acidic conditions.[1][3] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][2][4]

This document provides a detailed protocol for the N-Boc protection of methyl 4-(aminomethyl)benzoate, a valuable building block in the synthesis of various pharmaceuticals and functional materials. The protocol outlines the reaction conditions, work-up procedure, and purification methods.

Reaction Scheme

The reaction proceeds via a nucleophilic attack of the primary amine of methyl 4-(aminomethyl)benzoate on one of the carbonyl carbons of di-tert-butyl dicarbonate.[2][5] This forms a stable carbamate, effectively masking the nucleophilicity of the amine.[2]

Figure 1: Boc protection of methyl 4-(aminomethyl)benzoate.

Caption: Reaction scheme for Boc protection.

Application Notes

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation due to its high efficiency and the benign nature of its byproducts (carbon dioxide and tert-butanol).[5]

-

Base: A base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃) is often used to neutralize the acidic proton of the amine, which can accelerate the reaction.[2][6] However, the reaction can also proceed under catalyst-free conditions, for instance in a water-acetone mixture.[3]

-

Solvent: The choice of solvent is flexible, with tetrahydrofuran (THF), dichloromethane (DCM), and mixtures of water and THF or acetone being commonly employed.[2][3][6]

-

Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.[2]

-

Work-up and Purification: The work-up procedure typically involves an aqueous extraction to remove the base, excess Boc₂O, and its byproducts.[1][2] The protected product is often of high purity after extraction, but if necessary, it can be further purified by column chromatography on silica gel.[2][3]

Experimental Protocols

Protocol 1: Using Triethylamine in Tetrahydrofuran

This protocol is a widely applicable method for the Boc protection of primary amines.

Materials:

-

Methyl 4-(aminomethyl)benzoate hydrochloride (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)[2]

-

Triethylamine (TEA) (2.0 - 3.0 equiv)[2]

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend methyl 4-(aminomethyl)benzoate hydrochloride (1.0 equiv) in anhydrous THF.

-

Add triethylamine (2.0 equiv) to the suspension and stir at room temperature until the starting material fully dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equiv) to the solution in one portion.[1]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting amine.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.[2]

-

If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Catalyst-Free in Water/Dichloromethane

This method offers an environmentally friendly alternative to traditional methods.[3]

Materials:

-

Methyl 4-(aminomethyl)benzoate (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

-

Distilled water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, add methyl 4-(aminomethyl)benzoate (1.0 mmol) to distilled water (e.g., 10 mL).

-

Add a solution of di-tert-butyl dicarbonate (1.1 mmol) in dichloromethane (5 mL).

-

Stir the biphasic mixture vigorously at room temperature for 8-12 minutes.[3] Monitor the reaction progress by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[3]

-

Purification by column chromatography is typically not required for this method, as it often yields the pure product.[3]

Data Presentation

The following table summarizes representative reaction conditions for the Boc protection of primary amines, which are applicable to methyl 4-(aminomethyl)benzoate.

| Protocol | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Triethylamine | THF | 0 to RT | 2 - 4 | >90 | [2] |

| 2 | None | Water/DCM | RT | <0.5 | 90 - 98 | [3] |

| 3 | NaHCO₃ | Water/THF | RT | 12 | 91 | [7] |

Yields are representative and may vary based on the specific substrate and reaction scale.

Mandatory Visualization

Caption: Workflow for the Boc protection of an amine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using a Boc-4-(aminomethyl)benzoate Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptides for a vast range of applications, from basic research to therapeutic drug development. The choice of a linker, which tethers the nascent peptide chain to the solid support, is a critical determinant of the synthesis outcome, particularly the C-terminal functionality of the final peptide. This document provides detailed application notes and protocols for the use of "Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate" as a precursor for a linker in Boc-based SPPS.

This linker precursor is first converted to its corresponding carboxylic acid, 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (Boc-AMB-OH), which is then coupled to an aminomethylated resin. This creates a stable amide bond that, under standard Boc-SPPS conditions, ultimately yields a C-terminal peptide amide upon cleavage with strong acid. C-terminal amidation is a common modification that can enhance the biological activity and stability of peptides by mimicking the native protein structure and reducing susceptibility to C-terminal exopeptidases.

Core Applications

The use of a linker derived from "this compound" is particularly advantageous for:

-

Synthesis of C-terminal Peptide Amides: This is the primary application, providing a straightforward method to obtain this crucial modification.

-

Drug Development: Many peptide hormones and neuropeptides are C-terminally amidated. This linker allows for the synthesis of these and their analogues with improved pharmacokinetic profiles.

-

Structure-Activity Relationship (SAR) Studies: The rigid benzoic acid spacer can be used to introduce a degree of conformational constraint, which can be valuable in probing peptide-receptor interactions.

Data Presentation: Quantitative Parameters